molecular formula C11H13F3N2O B2867720 2-[(1-Methylpyrrolidin-3-yl)oxy]-5-(trifluoromethyl)pyridine CAS No. 2198300-80-8

2-[(1-Methylpyrrolidin-3-yl)oxy]-5-(trifluoromethyl)pyridine

Cat. No.: B2867720
CAS No.: 2198300-80-8
M. Wt: 246.233
InChI Key: BZOBBNCPEOXAOP-UHFFFAOYSA-N
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Description

2-[(1-Methylpyrrolidin-3-yl)oxy]-5-(trifluoromethyl)pyridine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a pyridine ring substituted with a trifluoromethyl group, a feature known to enhance metabolic stability and membrane permeability in drug candidates . The molecule also contains a 1-methylpyrrolidinyloxy moiety, a structural element frequently employed as a key pharmacophore in the design of bioactive molecules. Compounds featuring the (1-methylpyrrolidin-2-yl)methoxy group attached to a pyridine core have been investigated as potent inhibitors of specific protein kinases . Furthermore, the 1-methylpyrrolidine scaffold is a recognized building block in neuroscience research, appearing in compounds designed to target central nervous system receptors, such as the dopamine D3 and mu-opioid receptors (MOR), for the development of potential neurotherapeutics . The presence of the trifluoromethyl group adjacent to the nitrogen in the pyridine ring is a strategic modification that can influence the molecule's electronic properties, binding affinity, and overall physicochemical characteristics . This combination of features makes 2-[(1-Methylpyrrolidin-3-yl)oxy]-5-(trifluoromethyl)pyridine a valuable scaffold for researchers exploring structure-activity relationships (SAR) in various therapeutic areas, including infectious diseases, central nervous system disorders, and beyond. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(1-methylpyrrolidin-3-yl)oxy-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c1-16-5-4-9(7-16)17-10-3-2-8(6-15-10)11(12,13)14/h2-3,6,9H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOBBNCPEOXAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)OC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methylpyrrolidin-3-yl)oxy]-5-(trifluoromethyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-(trifluoromethyl)pyridine-2-ol.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction using 1-methylpyrrolidine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methylpyrrolidin-3-yl)oxy]-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyridine ring or the pyrrolidine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-[(1-Methylpyrrolidin-3-yl)oxy]-5-(trifluoromethyl)pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: The compound is explored for its potential use in the development of advanced materials with unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-[(1-Methylpyrrolidin-3-yl)oxy]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and physical properties:

Compound Name Substituents at Pyridine 2-Position Substituents at Pyridine 5-Position Key Physical Properties (Melting Point, Yield) Source
2-[(1-Methylpyrrolidin-3-yl)oxy]-5-(trifluoromethyl)pyridine (Target) 1-Methylpyrrolidin-3-yl-oxy CF₃ Not reported N/A
3-Chloro-2-(3-nitro-4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (7e) Nitro-benzyloxy-phenyl CF₃ Mp: 122.1–124.8°C; Yield: 71.8%
2-(Piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride Piperidin-3-ylmethoxy (as HCl salt) CF₃ Not reported (salt form enhances solubility)
5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine 3,3-Difluoropyrrolidin-1-yl CF₃ Not reported (fluorination affects lipophilicity)
2-Isopropoxy-5-boronic ester-3-(trifluoromethyl)pyridine Isopropoxy CF₃ and boronic ester Designed for cross-coupling reactions

Key Observations :

  • Substituent Flexibility : The target compound’s methylpyrrolidine group provides a rigid, basic nitrogen environment, contrasting with the piperidine analog’s larger ring (6-membered vs. 5-membered) and the difluorinated pyrrolidine’s altered electronic profile .
  • Trifluoromethyl Group : Ubiquitous in analogs, this group enhances metabolic stability and electron-withdrawing effects, critical for binding in hydrophobic pockets .
  • Salt Forms : The hydrochloride salt in improves aqueous solubility, a property absent in the neutral target compound.

Biological Activity

2-[(1-Methylpyrrolidin-3-yl)oxy]-5-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a pyridine ring with a trifluoromethyl substituent and a pyrrolidine moiety, which enhances its pharmacological profile. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

  • Molecular Formula : C11H13F3N2O
  • Molecular Weight : 246.23 g/mol
  • CAS Number : 2202179-42-6

The biological activity of 2-[(1-Methylpyrrolidin-3-yl)oxy]-5-(trifluoromethyl)pyridine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and bioavailability. The compound has been shown to modulate various signaling pathways related to inflammation, cell proliferation, and apoptosis, making it a candidate for therapeutic applications in various diseases.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially effective against certain bacterial strains.
  • CNS Activity : Its structure suggests potential interactions with neurotransmitter systems, indicating possible applications in treating central nervous system disorders.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against select bacterial strains
CNS ActivityPotential interactions with neurotransmitters
Enzyme InhibitionInhibits specific metabolic enzymes

Case Studies and Research Findings

Recent studies have explored the efficacy of 2-[(1-Methylpyrrolidin-3-yl)oxy]-5-(trifluoromethyl)pyridine in various contexts:

  • Cytotoxicity Studies :
    • A study investigated the cytotoxic effects on cancer cell lines, revealing that the compound exhibited selective toxicity towards certain tumor cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
  • In Vivo Studies :
    • Research involving animal models demonstrated that the compound effectively penetrated the blood-brain barrier, suggesting its potential as a treatment for neurological disorders. Efficacy was evaluated through behavioral assays and biochemical markers indicating neuronal health.
  • Pharmacokinetic Profiles :
    • Pharmacokinetic studies assessed the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Results indicated favorable profiles with good oral bioavailability and metabolic stability.

Table 2: Pharmacokinetic Data

ParameterValueMethodology
C_max (ng/mL)830Intraperitoneal dosing
T_max (h)0.25Pharmacokinetic study
AUC (ng/mL*h)66,000Area under curve analysis

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